N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine

Catalog No.
S529641
CAS No.
196809-22-0
M.F
C29H28N2O6
M. Wt
500.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phe...

CAS Number

196809-22-0

Product Name

N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine

IUPAC Name

(2S)-2-(2-methoxycarbonylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid

Molecular Formula

C29H28N2O6

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C29H28N2O6/c1-19-24(31-27(37-19)21-8-4-3-5-9-21)16-17-36-22-14-12-20(13-15-22)18-26(28(32)33)30-25-11-7-6-10-23(25)29(34)35-2/h3-15,26,30H,16-18H2,1-2H3,(H,32,33)/t26-/m0/s1

InChI Key

KEGOAFNIGUBYHZ-SANMLTNESA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC4=CC=CC=C4C(=O)OC

Solubility

Soluble in DMSO

Synonyms

GW 7845, GW-7845, GW7845

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC4=CC=CC=C4C(=O)OC

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C[C@@H](C(=O)O)NC4=CC=CC=C4C(=O)OC

Description

The exact mass of the compound N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine is 500.1947 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine is a complex organic compound that belongs to the class of amino acid derivatives. This compound features a unique structure characterized by the presence of a methoxycarbonyl group, a phenyl ring, and an oxazole moiety. The combination of these structural elements contributes to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine can be attributed to its functional groups. Notably, the methoxycarbonyl group can undergo hydrolysis to form corresponding carboxylic acids under acidic or basic conditions. Additionally, the oxazole ring may participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to nitrogen. The compound's reactivity can also be influenced by the presence of substituents on the phenyl rings, which can modulate electronic properties and steric hindrance.

Research indicates that N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine exhibits significant biological activities, particularly in the realm of antiviral and anticancer properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting viral replication or tumor growth. Specific studies have suggested that derivatives of this compound may act as inhibitors of certain enzymes critical for viral life cycles or as modulators of cellular signaling pathways involved in cancer progression.

The synthesis of N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: The initial step often involves the condensation of methoxycarbonyl phenol with appropriate amines or amino acids to form an intermediate.
  • Cyclization: The formation of the oxazole ring can be achieved through cyclization reactions involving appropriate precursors, usually requiring heating or catalytic conditions.
  • Purification: Following synthesis, the compound is purified through techniques such as recrystallization or chromatography to isolate the desired product.

N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosineMethoxycarbonyl group, oxazole ringAntiviral, anticancerDrug developmentO-(2-[18F]fluoroethyl)-L-tyrosineFluorinated ethyleneImaging agent for brain tumorsDiagnostic imagingN-benzoyl-O-[2-(pyridin-2-ylamino)ethyl]-L-tyrosineBenzoyl group, pyridineAnti-cancerCancer therapyN-acetyl-L-tyrosineAcetate groupLimited bioactivityBiochemical precursor

This comparison highlights how N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine stands out due to its unique combination of functional groups and potential therapeutic applications not fully realized by its analogs.

Interaction studies involving N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine focus on its binding affinity to biological targets such as enzymes and receptors. These studies often utilize techniques like surface plasmon resonance or fluorescence spectroscopy to elucidate binding kinetics and affinities. Understanding these interactions is crucial for optimizing the compound's efficacy and reducing potential side effects in therapeutic applications.

Several compounds share structural similarities with N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine, including:

  • O-(2-[18F]fluoroethyl)-L-tyrosine: Often used in positron emission tomography for brain tumor imaging, this compound features a fluorinated ethylene group instead of a methoxycarbonyl group.
  • N-benzoyl-O-[2-(pyridin-2-ylamino)ethyl]-L-tyrosine: This compound is known for its anti-cancer properties and shares a similar amino acid backbone but differs in its aromatic substituents.
  • N-acetyl-L-tyrosine: A simpler derivative that serves as a precursor for various biochemical applications but lacks the complexity and potential bioactivity of the target compound.

Comparison Table

Compound NameStructural FeaturesBiological Activity

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

500.19473662 g/mol

Monoisotopic Mass

500.19473662 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

23Y783RURX

Wikipedia

Gw-7845

Dates

Modify: 2024-02-18
1: Schlezinger JJ, Emberley JK, Bissonnette SL, Sherr DH. An L-tyrosine derivative and PPARgamma agonist, GW7845, activates a multifaceted caspase cascade in bone marrow B cells. Toxicol Sci. 2007 Jul;98(1):125-36. PubMed PMID: 17400580.
2: Schlezinger JJ, Emberley JK, Sherr DH. Activation of multiple mitogen-activated protein kinases in pro/pre-B cells by GW7845, a peroxisome proliferator-activated receptor gamma agonist, and their contribution to GW7845-induced apoptosis. Toxicol Sci. 2006 Aug;92(2):433-44. PubMed PMID: 16672323.
3: Mathews WB, Foss CA, Stoermer D, Ravert HT, Dannals RF, Henke BR, Pomper MG. Synthesis and biodistribution of (11)C-GW7845, a positron-emitting agonist for peroxisome proliferator-activated receptor-{gamma}. J Nucl Med. 2005 Oct;46(10):1719-26. PubMed PMID: 16204723.
4: Grommes C, Landreth GE, Schlegel U, Heneka MT. The nonthiazolidinedione tyrosine-based peroxisome proliferator-activated receptor gamma ligand GW7845 induces apoptosis and limits migration and invasion of rat and human glioma cells. J Pharmacol Exp Ther. 2005 May;313(2):806-13. PubMed PMID: 15665144.
5: Suh N, Wang Y, Williams CR, Risingsong R, Gilmer T, Willson TM, Sporn MB. A new ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), GW7845, inhibits rat mammary carcinogenesis. Cancer Res. 1999 Nov 15;59(22):5671-3. PubMed PMID: 10582681.

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